(4-cyanophenyl) N-methyl-N-phenylcarbamate
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Overview
Description
(4-cyanophenyl) N-methyl-N-phenylcarbamate is an organic compound with the molecular formula C14H10N2O2 It is a member of the carbamate family, which are esters of carbamic acid
Mechanism of Action
Target of Action
Carbamates are generally known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, including 4-cyanophenyl methyl(phenyl)carbamate, interact with their targets (amines) by forming a protective layer around them . This protective layer can be installed and removed under relatively mild conditions . The interaction of carbamates with amines allows for the synthesis of complex molecules like peptides .
Biochemical Pathways
Carbamates are widely used in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known for their chemical stability and capability to permeate cell membranes , which could suggest good bioavailability.
Result of Action
The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can modulate inter- and intramolecular interactions with target enzymes or receptors .
Action Environment
The stability of carbamates and their ability to be installed and removed under relatively mild conditions suggest that they may be robust against various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyanophenyl) N-methyl-N-phenylcarbamate typically involves the reaction of 4-cyanophenol with N-methyl-N-phenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-cyanophenyl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the carbamate group with a nucleophile. Common nucleophiles include amines and alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4-cyanophenol and N-methyl-N-phenylcarbamic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 4-cyanophenol and N-methyl-N-phenylcarbamic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(4-cyanophenyl) N-methyl-N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-cyanophenyl N-phenylcarbamate
- 4-cyanophenyl N-(4-methoxyphenyl)carbamate
- 4-cyanophenyl N-(4-chlorophenyl)carbamate
- 4-formylphenyl N-phenylcarbamate
Uniqueness
(4-cyanophenyl) N-methyl-N-phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-cyanophenyl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17(13-5-3-2-4-6-13)15(18)19-14-9-7-12(11-16)8-10-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIAJMDHTUKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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